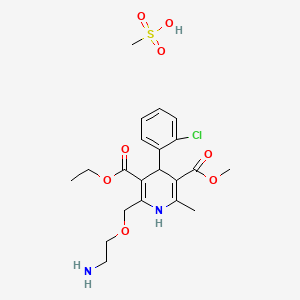

Amlodipine mesylate

Overview

Description

Amlodipine mesylate is a calcium channel blocker used to treat hypertension (high blood pressure) and angina . It works by blocking the influx of calcium ions into vascular smooth muscle and cardiac muscle .

Synthesis Analysis

The synthesis of Amlodipine involves the reaction of phthaloyl amlodipine with methanolic monomethylamine followed by treatment with fumaric acid . Another method involves adding methylamine solution to the reaction kettle .Molecular Structure Analysis

The chemical formula of Amlodipine mesylate is C21H29ClN2O8S . The molecular weight is 504.970 . The exact mass is not available .Chemical Reactions Analysis

Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle . It is metabolized into inactive metabolites, with only about 5% of the drug excreted in its original form .Physical And Chemical Properties Analysis

Amlodipine mesylate is a solid substance . It is soluble in DMSO at 72 mg/mL . More detailed physical and chemical properties are not available from the search results.Scientific Research Applications

Amlodipine Mesylate: Comprehensive Analysis of Scientific Research Applications

Hypertension Management: Amlodipine mesylate plays a crucial role in the clinical management of hypertension, which is associated with severe health complications like stroke and heart disease. Its effectiveness in lowering blood pressure makes it a key drug in cardiovascular medicine .

Angina Treatment: As a calcium channel blocker, Amlodipine mesylate is used to treat angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. It helps by dilating the coronary arteries and improving blood flow .

Pharmacokinetics Studies: Comparative pharmacokinetic studies of Amlodipine mesylate and other salts like besylate have been conducted to understand its absorption, distribution, metabolism, and excretion processes, which are crucial for optimizing its clinical use .

Drug Degradation Research: Forced degradation studies on Amlodipine besylate provide insights into the stability and shelf life of the drug, which can be extrapolated to mesylate forms. Understanding degradation products helps ensure drug safety and efficacy .

Analytical Method Development: High-Performance Liquid Chromatography (HPLC) techniques have been developed for simultaneous estimation and analysis of Amlodipine mesylate in combination with other drugs, which is important for quality control in pharmaceutical manufacturing .

Antioxidant Properties: Research has highlighted the antioxidant properties of Amlodipine mesylate, which may contribute to its therapeutic effects beyond blood pressure regulation, potentially offering additional cardiovascular protection .

Visualization in Live Cells: Amlodipine’s weak fluorescence in aqueous solutions becomes enhanced in cellular environments, allowing for direct visualization in live cells. This property is useful for studying drug distribution and action within biological systems .

P-250: Amlodipine: pharmacokinetics of the maleate vs besylate salts Use of Forced Degradation Studies on S-(−)-Amlodipine Besylate METHOD DEVELOPMENT AND VALIDATION FOR THE SIMULTANEOUS ESTIMATION OF… Amlodipine: Uses, Interactions, Mechanism of Action | DrugBank Online Amlodipine mesylate | DrugBank Online Copper oxide-based anodes for highly sensitive electrochemical… Direct Visualization of Amlodipine… - MDPI

Mechanism of Action

Target of Action

Amlodipine mesylate is a dihydropyridine calcium channel blocker . Its primary targets are the L-type calcium channels located on the vascular smooth muscle cells . These channels play a crucial role in regulating the influx of calcium ions, which is a key factor in muscle contraction and vascular tone .

Mode of Action

Amlodipine mesylate inhibits the transmembrane influx of calcium ions into the vascular smooth muscle cells by blocking the L-type calcium channels . This inhibition prevents calcium-dependent myocyte contraction, leading to vasodilation . The compound’s action reduces the total peripheral resistance (afterload) against which the heart must pump, easing the cardiac workload .

Biochemical Pathways

The primary biochemical pathway affected by amlodipine mesylate is the calcium signaling pathway. By blocking the L-type calcium channels, amlodipine mesylate disrupts the flow of calcium ions, which are essential for the contraction of smooth muscle cells . This leads to relaxation of the arterial smooth muscle, reduction in vascular resistance, increased blood flow, and decreased blood pressure .

Pharmacokinetics

Amlodipine mesylate exhibits a bioavailability of 64-90% . It is metabolized in the liver into various inactive pyrimidine metabolites . The onset of action is observed 6-12 hours after oral administration, and its elimination half-life is 30-50 hours . This long half-life allows for once-daily dosing . The drug is excreted in urine .

Result of Action

The primary result of amlodipine mesylate’s action is a reduction in blood pressure . By causing vasodilation, it decreases peripheral vascular resistance, which in turn reduces the workload on the heart . This makes amlodipine mesylate effective in the treatment of hypertension and angina .

Action Environment

The efficacy and stability of amlodipine mesylate can be influenced by various environmental factors. For instance, when used by people with liver problems, and in elderly individuals, doses should be reduced . Additionally, the drug’s effectiveness can be affected by patient-specific factors such as age, renal function, and concomitant medications .

Safety and Hazards

Amlodipine is generally well-tolerated . The most common side effects include edema, dizziness, and drowsiness . Serious side effects can include worsening chest pain or a light-headed feeling, like you might pass out . It is recommended to wear personal protective equipment when handling Amlodipine mesylate .

properties

IUPAC Name |

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.CH4O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-5(2,3)4/h5-8,17,23H,4,9-11,22H2,1-3H3;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUVFCHUBATVFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

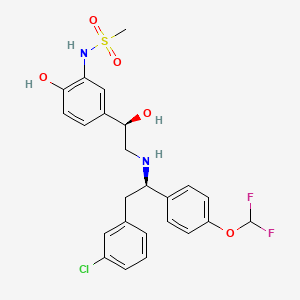

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29ClN2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amlodipine mesylate | |

CAS RN |

246852-12-0 | |

| Record name | Amlodipine mesylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246852-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlodipine mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246852120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMLODIPINE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/291Y33EZHA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

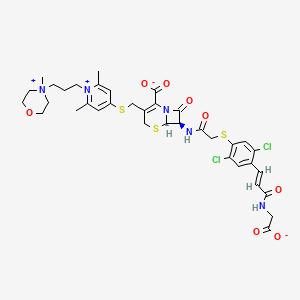

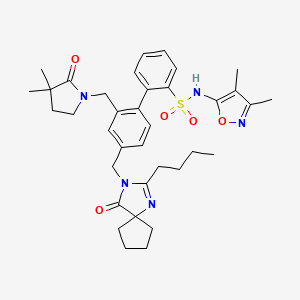

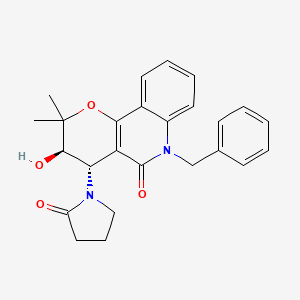

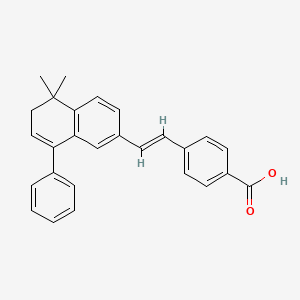

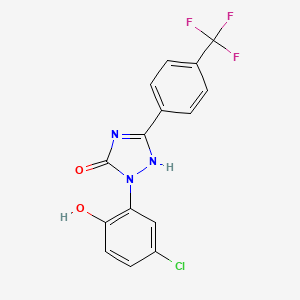

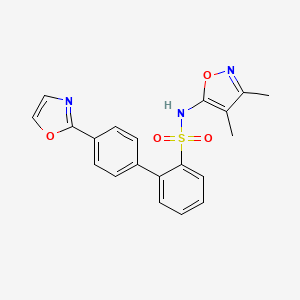

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1667183.png)